1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a methoxyphenyl group at the first position and a methyl group at the sixth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gabaa receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit gaba-induced currents . This suggests that 1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione might interact with its targets, causing changes in their function.
Biochemical Pathways
Given its potential interaction with gabaa receptors, it could influence the gabaergic neurotransmission pathway .
Result of Action
Based on the potential interaction with gabaa receptors, it could potentially influence neuronal excitability and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 1-(4-Nitrophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Comparison: 1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(15)13-12(16)14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMLMYUVNZCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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